

In Vitro Applications of Sacubitril-13C4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sacubitril-13C4

Cat. No.: B12362324

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the in vitro applications of **Sacubitril-13C4**, a stable isotope-labeled form of the neprilysin inhibitor, Sacubitril. This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of its use in preclinical research.

Sacubitril is a prodrug that is converted in vivo to its active metabolite, Sacubitrilat (LBQ657), which potently inhibits the enzyme neprilysin.^{[1][2]} Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, which play a crucial role in cardiovascular regulation.^{[1][3]} By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation and reduced sodium and water retention, which is beneficial in the treatment of heart failure.^{[1][4]} **Sacubitril-13C4**, as a stable isotope-labeled analog, serves as an invaluable tool in various in vitro assays, primarily as an internal standard for accurate quantification and for metabolic fate studies.^[5]

Core Applications and Data Presentation

The primary in vitro applications of **Sacubitril-13C4** revolve around its use in analytical chemistry and enzyme kinetics. Its stable isotope label allows for precise differentiation from the unlabeled Sacubitril, making it an ideal internal standard in mass spectrometry-based assays.

Table 1: Physicochemical and Pharmacological Properties of Sacubitril and its Labeled Analog

Property	Value/Description	Source(s)
Compound	Sacubitril-13C4	[5][6][7]
Synonyms	AHU-377-13C4	[5]
Molecular Formula	C ₂₀ ¹³ C ₄ H ₂₉ NO ₅	[7]
Molecular Weight	415.46 g/mol	[5]
Purity (Typical)	>95% by HPLC, 99% atom ¹³ C	[6]
Appearance	Off-white solid	[6]
Unlabeled Analog	Sacubitril (AHU-377)	[5]
Active Metabolite	Sacubitrilat (LBQ657)	[2]
Mechanism of Action	Prodrug of the neprilysin inhibitor Sacubitrilat	[1][2]
Neprilysin Inhibition (IC ₅₀)	5 nM (for Sacubitril)	[8]

Table 2: Analytical Methods for Sacubitril Quantification

Method	Description	Linearity Range (Sacubitril)	Source(s)
RP-HPLC	Reverse Phase High-Performance Liquid Chromatography with UV detection.	2.6 µg/mL to 36 µg/mL	[9][10]
RP-UPLC	Reverse Phase Ultra-Performance Liquid Chromatography.	0.2-4 µg/ml	[11]
UV Spectrophotometry	Simple and cost-effective method for bulk drug testing.	Not specified	[10]
LC-MS/MS	Liquid Chromatography with tandem mass spectrometry; highly sensitive.	Not specified	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are protocols for key experiments involving **Sacubitril-13C4**.

Protocol 1: In Vitro Neprilysin Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of Sacubitril (or its active form, Sacubitrilat) on neprilysin using a fluorogenic substrate.

Materials:

- Recombinant human neprilysin
- Fluorogenic neprilysin substrate (e.g., Thiorphan-based)
- Assay buffer (e.g., 50 mM Tris, pH 7.4)

- Sacubitrilat
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of Sacubitrilat in DMSO.
- Create a serial dilution of Sacubitrilat in the assay buffer.
- In a 96-well plate, add the recombinant human neprilysin to each well.
- Add the serially diluted Sacubitrilat to the respective wells.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic neprilysin substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.
- Calculate the rate of reaction for each concentration of Sacubitrilat.
- Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolism of Sacubitril to Sacubitrilat using Liver Microsomes

This protocol describes the methodology to study the conversion of Sacubitril to its active metabolite, Sacubitrilat, using liver microsomes. **Sacubitril-13C₄** can be used as an internal standard for the quantification of both the parent compound and its metabolite.

Materials:

- Human liver microsomes

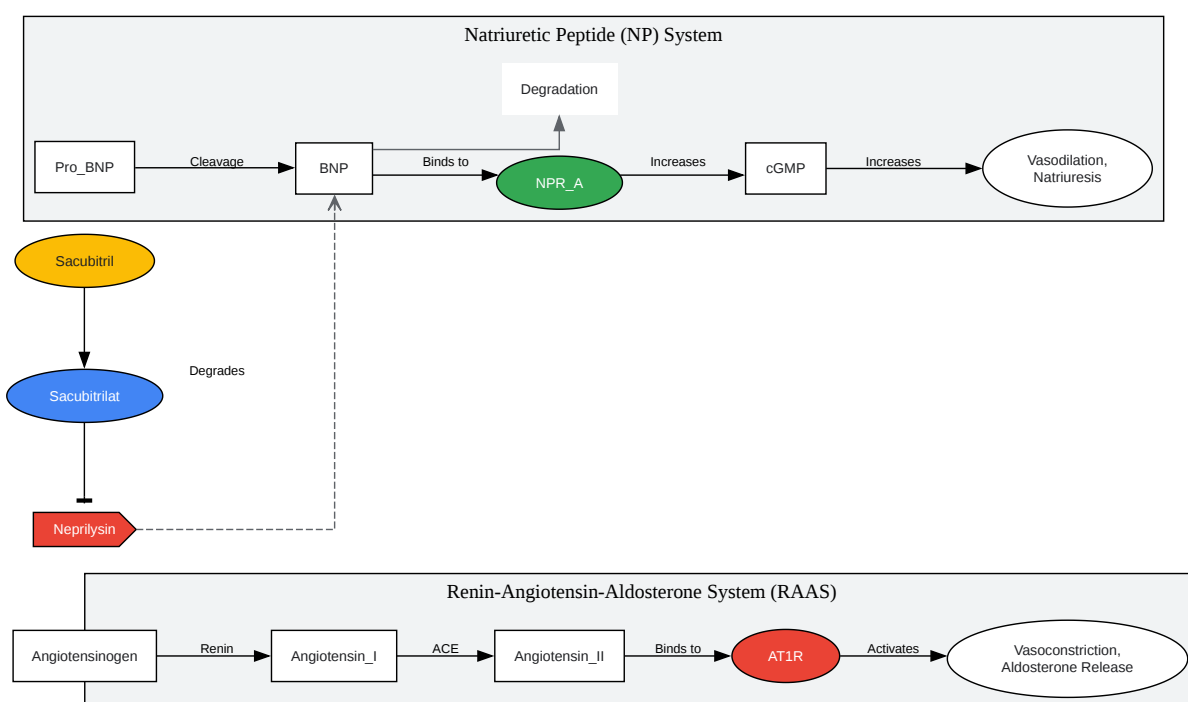
- NADPH regenerating system
- Sacubitril
- **Sacubitril-13C4** (as internal standard)
- Incubation buffer (e.g., phosphate buffer, pH 7.4)
- Acetonitrile (for reaction quenching)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of Sacubitril in a suitable solvent.
- In a microcentrifuge tube, combine the human liver microsomes, incubation buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding Sacubitril to the mixture.
- Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction in the aliquots by adding ice-cold acetonitrile containing a known concentration of **Sacubitril-13C4** as an internal standard.
- Centrifuge the samples to pellet the proteins.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Sacubitril and the newly formed Sacubitrilat.
- Plot the concentration of Sacubitril and Sacubitrilat over time to determine the rate of metabolism.

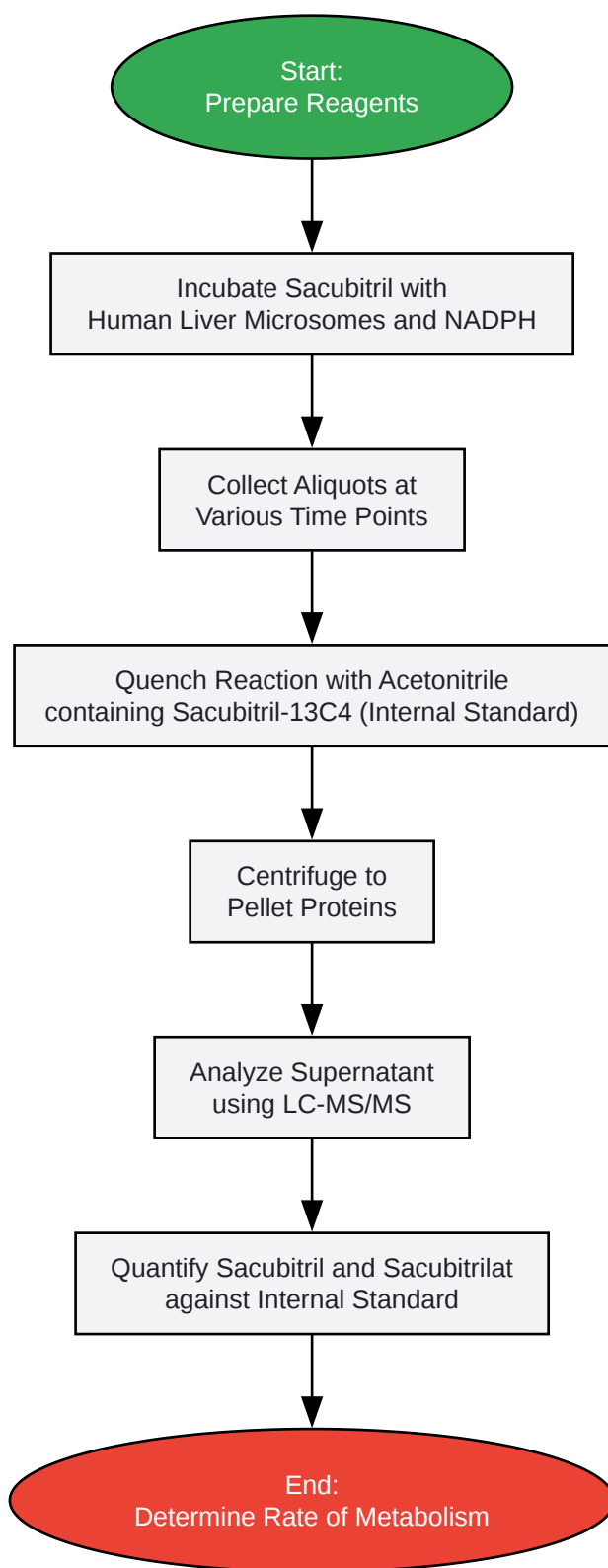
Visualizing Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is enhanced through visual diagrams.



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Caption: Mechanism of action of Sacubitril.



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Caption: Workflow for in vitro metabolism study.

This guide provides a foundational understanding of the in vitro use of **Sacubitril-13C4**. For specific experimental conditions and further applications, researchers are encouraged to consult the primary literature. The use of stable isotope-labeled compounds like **Sacubitril-13C4** is essential for generating high-quality, reproducible data in drug metabolism and pharmacokinetic studies.

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